molecular formula C10H8O B1666908 2-Naphthol CAS No. 135-19-3

2-Naphthol

Cat. No. B1666908
CAS RN: 135-19-3
M. Wt: 144.17 g/mol
InChI Key: JWAZRIHNYRIHIV-UHFFFAOYSA-N
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Description

2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .


Synthesis Analysis

Traditionally, 2-naphthol is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . There are also other methods for the synthesis of 2-naphthol, such as multicomponent reactions , and SN2 reactions .


Molecular Structure Analysis

The molecular structure of 2-Naphthol can be represented as C10H8O . It has a hydroxyl group at position 2 of the naphthalene ring . The 3D structure of 2-Naphthol can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Naphthol has multiple reactive sites which allow it to be utilized in several kinds of organic reactions . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It can also be oxidatively coupled to form BINOL, a C2 -symmetric ligand popularized for use in asymmetric catalysis .


Physical And Chemical Properties Analysis

2-Naphthol has a molecular weight of 144.17 g/mol . It is a colorless crystalline solid . It is soluble in simple alcohols, ethers, and chloroform .

Scientific Research Applications

Anodic Oxidation for Environmental Remediation

An important application of 2-Naphthol involves its anodic oxidation at boron-doped diamond electrodes. This process is crucial for environmental remediation, particularly in the treatment of wastewater containing 2-Naphthol. The oxidation leads to the formation of naphthoxy radicals and 1,4-naphthoquinone, ultimately resulting in the complete incineration of 2-Naphthol under specific conditions, thereby preventing electrode fouling and promoting efficient breakdown of this compound in water treatment applications (Panizza et al., 2001).

Influence of Anode Material on Oxidation

The effect of anode material on the electrochemical oxidation of 2-Naphthol has been studied extensively, highlighting the importance of electrode composition in optimizing the degradation process. Specifically, different anode materials like lead dioxide, boron-doped diamond (BDD), and Ti–Ru–Sn ternary oxide demonstrate varying efficiencies in the oxidation and mineralization of 2-Naphthol. These findings are crucial for designing more effective water treatment systems to handle pollutants like 2-Naphthol (Panizza & Cerisola, 2003; 2004).

Biodegradation in Wastewater Treatment

The biodegradation of 2-Naphthol and its metabolites through the synergistic action of Aspergillus niger and Bacillus subtilis has shown promising results in wastewater treatment. This approach not only enhances the degradation efficiency of 2-Naphthol but also reduces the accumulation of toxic metabolites, offering a sustainable and efficient method for treating 2-Naphthol-contaminated waters and soils (Zang et al., 2010).

Photocatalytic Degradation

Photocatalytic degradation of 2-Naphthol on titanium dioxide (TiO2) surfaces under UV light has been investigated as an effective method for removing this pollutant from water. This process highlights the potential of photocatalytic oxidation in environmental cleanup efforts, providing a viable route for the degradation of 2-Naphthol in polluted water bodies (Qourzal et al., 2005).

Synthesis of Heterocycles

2-Naphthol serves as a critical starting material in the synthesis of various heterocyclic compounds via multicomponent reactions. Its electron-rich aromatic framework allows for its utilization in creating diverse bioactive heterocyclic frameworks, underlining its significance in pharmaceutical and organic chemistry research (Chaudhary, 2020).

Safety And Hazards

2-Naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and may spread in water systems due to its water solubility .

Future Directions

2-Naphthol is an important starting material that has drawn great attention in various organic transformations . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-Naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalen-2-ol
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InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
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InChI Key

JWAZRIHNYRIHIV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
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Molecular Formula

C10H8O
Record name 2-NAPHTHOL
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Related CAS

26716-78-9, Array
Record name 2-Naphthalenol, homopolymer
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Record name Betanaphthol [NF]
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DSSTOX Substance ID

DTXSID5027061
Record name 2-Naphthalenol
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Molecular Weight

144.17 g/mol
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Physical Description

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
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Flash Point

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup)
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Solubility

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074
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Density

1.28 g/cu cm at 20 °C, 1.28 g/cm³
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Vapor Density

Relative vapor density (air = 1): 5
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Vapor Pressure

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2
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Product Name

2-Naphthol

Color/Form

White, lustrious, bulky leaflets or white powder. Darkens with age

CAS RN

135-19-3, 1321-67-1
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Melting Point

121.6 °C, 123 °C, 122 °C
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1, 0.254 ml. of triethylamine, 0.238 ml. of isobutylchloroformate, and 0.327 g. of β-naphthol, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-hexane (2:3) followed by ethyl acetate-hexane (7:3). The residue obtained by concentration of selected fractions, 0.45 g., is crystallized from ethyl acetate diluted with two volumes of hexane as the title compound, white free-flowing crystals, m.p. 49.0°-50.0° C., having Rf 0.5 (TLC on silica gel in ethyl acetate-hexane (1:1)).
Name
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Synthesis routes and methods II

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Synthesis routes and methods III

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthol
Reactant of Route 2
2-Naphthol
Reactant of Route 3
2-Naphthol
Reactant of Route 4
2-Naphthol
Reactant of Route 5
2-Naphthol
Reactant of Route 6
2-Naphthol

Citations

For This Compound
66,900
Citations
Z Pei, L Li, L Sun, S Zhang, X Shan, S Yang, B Wen - Carbon, 2013 - Elsevier
… In fact, even at pH 10.2, 2-naphthol still had … ) of 2-naphthol, the predominant fraction of 2-naphthol was in anion form at pH above 9.51. The high adsorption capacity of 2-naphthol at …
Number of citations: 359 www.sciencedirect.com
WR Laws, L Brand - Journal of Physical Chemistry, 1979 - ACS Publications
… steady-state fluorescence experiments with 2-naphthol. Trieff and … the fluorescence decay of 2-naphthol as a function of pH and … Solutions of 2-naphthol (10-4 M) in deionized water were …
Number of citations: 281 pubs.acs.org
H Wang - Chirality, 2010 - Wiley Online Library
The enantiomeric atropoisomers of 1,1′‐binaphthyl‐2,2′‐diol (BINOL) have become one of the most widely used chiral ligands and auxiliaries for asymmetric synthesis. This review …
Number of citations: 97 onlinelibrary.wiley.com
KL Cheng, RH Bray - Analytical Chemistry, 1955 - ACS Publications
… Liu (4) found that one of these, l-(2-pyridylazo)-2-naphthol (a dye), formed chelates with … It was prepared (4)by coupling 2-naphthol with pyridyl diazotate in absolute alcohol with slow …
Number of citations: 338 pubs.acs.org
A Chaudhary - Molecular Diversity, 2021 - Springer
… This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold. …
Number of citations: 20 link.springer.com
M Smrcina, S Vyskocil, B Maca, M Polasek… - The Journal of …, 1994 - ACS Publications
… example, we have shown that 2-naphthol (1) can be crosscoupled with 2-naphthylamine (2) … been observed for the pair 2-naphthol (1) and 3-(methoxycarbonyl)-2-naphthol (4) which …
Number of citations: 173 pubs.acs.org
GM Pacifici, M Franchi, L Giuliani, A Rane - Developmental …, 1990 - karger.com
… 2-naphthol is glucuronidated in human fetal liver but a com parison with the activity of 2-naphthol … ferent developmental control and that the 2naphthol glucuronidation is less developed. …
Number of citations: 74 karger.com
L Tang, X Li, L Li, G Mu, G Liu - Materials chemistry and physics, 2006 - Elsevier
The effects of 1-(2-pyridylazo)-2-naphthol (PAN) and the complex of various concentrations of PAN and 0.1M NaCl on the corrosion of cold rolled steel in 0.5M sulfuric acid have been …
Number of citations: 146 www.sciencedirect.com
M Panizza, G Cerisola - Electrochimica acta, 2004 - Elsevier
The electrochemical oxidation of 2-naphthol has been studied by galvanostatic electrolysis, using a range of electrode materials such as lead dioxide, boron-doped diamond (BDD) and …
Number of citations: 184 www.sciencedirect.com
M Panizza, PA Michaud, G Cerisola… - Journal of …, 2001 - Elsevier
… In this work the anodic oxidation of 2-naphthol has been investigated on synthetic BDD film … explore the activity of BDD for 2-naphthol oxidation under different experimental conditions. …
Number of citations: 597 www.sciencedirect.com

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